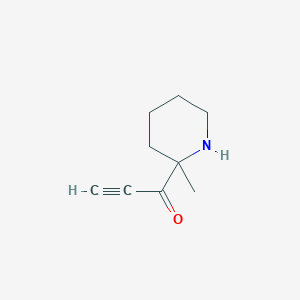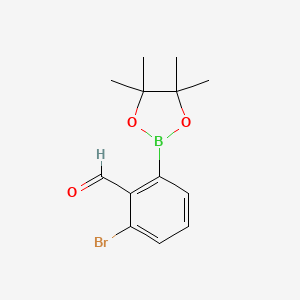
1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propynyl acrylate , belongs to the class of α,β-unsaturated ketones. Its chemical formula is C₉H₁₃NO , and its molecular weight is 151.21 g/mol . This compound features a piperidine ring with an alkyne group attached, making it intriguing for various scientific and industrial purposes.
Métodos De Preparación
a. Synthetic Routes
Several synthetic routes lead to the formation of 1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one. One common method involves the reaction of 2-methylpiperidine with propargyl bromide or propargyl chloride . The reaction proceeds via nucleophilic substitution, resulting in the desired compound.
b. Industrial Production
While not widely produced on an industrial scale, researchers and pharmaceutical companies synthesize this compound for specific applications. High-quality reference standards are available for accurate results in pharmaceutical testing .
Análisis De Reacciones Químicas
1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the alkyne group yields the corresponding alkene or alcohol.
Substitution: Nucleophilic substitution reactions occur at the piperidine nitrogen, allowing for functional group modifications.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Organic Synthesis: It serves as a building block for more complex molecules.
Biological Studies: Investigations into its interactions with biological targets and pathways.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. It may act as an enzyme inhibitor, modulate cellular signaling pathways, or influence protein-protein interactions.
Comparación Con Compuestos Similares
While 1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one is relatively unique, similar compounds include 1-(1-methylpiperidin-2-yl)propan-2-one (CAS No. 18747-42-7) . These compounds share structural features but differ in substituents and functional groups.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(2-methylpiperidin-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-8(11)9(2)6-4-5-7-10-9/h1,10H,4-7H2,2H3 |
Clave InChI |
XBESRHRBVKJJDS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCN1)C(=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)

![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)


